molecular formula C15H19Cl2N3O2 B12850472 8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one

8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one

Cat. No.: B12850472
M. Wt: 344.2 g/mol
InChI Key: QLSXQDHRPQYJFL-UHFFFAOYSA-N
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Description

8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chloro-substituted azetidine ring fused to a quinazolinone moiety, which is further spiro-fused to a cyclopentane ring. The compound’s unique structure makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Spirocyclization: This step involves the formation of the spirocyclic structure, often through intramolecular cyclization reactions.

    Quinazolinone Formation: This can be achieved through condensation reactions involving anthranilic acid derivatives and appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may yield reduced forms of the azetidine ring.

Scientific Research Applications

8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 8’-Bromo-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one
  • 8’-Fluoro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one
  • 8’-Methyl-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one

Uniqueness

8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The spirocyclic structure also adds to its uniqueness, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H19Cl2N3O2

Molecular Weight

344.2 g/mol

IUPAC Name

5-(azetidin-3-yloxy)-8-chlorospiro[1,3-dihydroquinazoline-4,1'-cyclopentane]-2-one;hydrochloride

InChI

InChI=1S/C15H18ClN3O2.ClH/c16-10-3-4-11(21-9-7-17-8-9)12-13(10)18-14(20)19-15(12)5-1-2-6-15;/h3-4,9,17H,1-2,5-8H2,(H2,18,19,20);1H

InChI Key

QLSXQDHRPQYJFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3=C(C=CC(=C3NC(=O)N2)Cl)OC4CNC4.Cl

Origin of Product

United States

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